5-(2-Fluorophenyl)pentanoic Acid
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Overview
Description
5-(2-Fluorophenyl)pentanoic Acid is an organic compound that belongs to the class of carboxylic acids It features a pentanoic acid backbone with a fluorophenyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)pentanoic Acid typically involves the introduction of a fluorophenyl group to a pentanoic acid backbone. One common method is the Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with a pentanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)pentanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluorophenyl)pentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)pentanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Valeric Acid: A straight-chain alkyl carboxylic acid with a similar pentanoic acid backbone but without the fluorophenyl group.
5-Phenylvaleric Acid: Similar structure but with a phenyl group instead of a fluorophenyl group.
5-(Ethylsulfonyl)-2-(4-fluorophenyl)pentanoic Acid: Contains an ethylsulfonyl group in addition to the fluorophenyl group.
Uniqueness
5-(2-Fluorophenyl)pentanoic Acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and a potential candidate for therapeutic applications.
Properties
Molecular Formula |
C11H13FO2 |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
5-(2-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H13FO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14) |
InChI Key |
KGGHVZFPQBIWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCC(=O)O)F |
Origin of Product |
United States |
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